molecular formula C18H21NO B3037197 3-(3,4-Dimethylanilino)-1-(4-methylphenyl)-1-propanone CAS No. 477319-13-4

3-(3,4-Dimethylanilino)-1-(4-methylphenyl)-1-propanone

Cat. No.: B3037197
CAS No.: 477319-13-4
M. Wt: 267.4 g/mol
InChI Key: OATZBCJRZYTJNB-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylanilino)-1-(4-methylphenyl)-1-propanone is a substituted propanone derivative featuring a 3,4-dimethylanilino group at the β-position and a 4-methylphenyl group at the carbonyl terminus. This compound belongs to the cathinone analog family, characterized by a ketone group adjacent to an amine-substituted carbon. Its molecular formula is C₁₈H₂₁NO, with an average molecular mass of 267.37 g/mol (calculated from substituent contributions). However, specific biological data for this compound remain underreported in the literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dimethylanilino)-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-13-4-7-16(8-5-13)18(20)10-11-19-17-9-6-14(2)15(3)12-17/h4-9,12,19H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATZBCJRZYTJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001186790
Record name 3-[(3,4-Dimethylphenyl)amino]-1-(4-methylphenyl)-1-propanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477319-13-4
Record name 3-[(3,4-Dimethylphenyl)amino]-1-(4-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477319-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3,4-Dimethylphenyl)amino]-1-(4-methylphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-DIMETHYLANILINO)-1-(4-METHYLPHENYL)-1-PROPANONE
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Preparation Methods

Step 1: Synthesis of 1-(4-Methylphenyl)-2-propen-1-one

The enone intermediate is synthesized via Claisen-Schmidt condensation :

Reactants :

  • 4-Methylacetophenone
  • Formaldehyde

Conditions :

  • Base : Sodium hydroxide or potassium hydroxide.
  • Solvent : Ethanol or methanol.
  • Temperature : 0°C initial, warming to ambient.

Mechanism :
Base-mediated deprotonation of 4-methylacetophenone generates an enolate, which undergoes condensation with formaldehyde to form the α,β-unsaturated ketone.

Step 2: Conjugate Addition of 3,4-Dimethylaniline

Conditions :

  • Catalyst : None (thermal) or Lewis acids (e.g., ZnCl₂).
  • Solvent : Toluene or dichloromethane.
  • Temperature : 80–100°C.

Mechanism :
The amine attacks the β-carbon of the enone, followed by proton transfer to yield the β-anilino ketone.

Advantages :

  • High regioselectivity due to the electron-deficient enone.
  • Scalable enone synthesis.

Challenges :

  • Potential polymerization of the enone.
  • Requires anhydrous conditions to prevent hydrolysis.

Yield :

  • Michael additions of aromatic amines typically achieve 50–65% yields.

Reductive Amination of 1-(4-Methylphenyl)-1-propanone

Reductive amination combines the ketone and amine via an imine intermediate, which is subsequently reduced.

Reactants :

  • 1-(4-Methylphenyl)-1-propanone
  • 3,4-Dimethylaniline

Conditions :

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium.
  • Solvent : Methanol or tetrahydrofuran.
  • pH : Buffered at 4–6 (acetic acid).
  • Temperature : 25–40°C.

Mechanism :

  • Imine Formation : The ketone and amine condense to form an imine.
  • Reduction : The imine is reduced to the secondary amine.

Advantages :

  • Mild conditions suitable for acid-sensitive substrates.
  • Compatibility with diverse reducing agents.

Challenges :

  • Low reactivity of aromatic amines in imine formation.
  • Competing over-reduction of the ketone.

Yield :

  • Reported yields for analogous reactions: 40–55%.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Mannich Reaction Acidic, reflux 60–75% Single-step, high atom economy Byproduct formation
Michael Addition Thermal/Lewis acid 50–65% Regioselective, scalable intermediates Multi-step, enone stability issues
Reductive Amination Mild, buffered 40–55% Mild conditions, functional group tolerance Low yields with aromatic amines

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylanilino)-1-(4-methylphenyl)-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

The compound 3-(3,4-Dimethylanilino)-1-(4-methylphenyl)-1-propanone , also known as DMAP , is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article aims to explore its applications in scientific research, particularly in organic synthesis, photochemistry, and material science.

Structure and Characteristics

  • Molecular Formula : C17H22N2O
  • Molecular Weight : 270.37 g/mol
  • IUPAC Name : this compound

The compound features a ketone functional group, which is central to its reactivity and utility in synthesis. Its structure includes both aromatic and aliphatic components, contributing to its versatility in various chemical reactions.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of various organic compounds. Its ability to participate in electrophilic aromatic substitution reactions makes it valuable in the development of complex organic molecules.

Example Reactions:

  • Amination Reactions : Used as a precursor for synthesizing amines.
  • Coupling Reactions : Acts as a coupling agent in the formation of biaryl compounds.

Photochemistry

This compound has been studied for its photochemical properties, particularly its ability to absorb UV light and participate in photoreaction pathways.

Key Findings:

  • Photostability : Exhibits stability under UV irradiation, making it suitable for applications in UV-sensitive formulations.
  • Photoinitiators : Its derivatives are used as photoinitiators in polymerization processes, especially in the production of coatings and adhesives.

Material Science

In material science, this compound has been explored for its role in developing new materials with specific properties.

Applications:

  • Polymer Chemistry : Used in the synthesis of polymers that require specific thermal or mechanical properties.
  • Nanotechnology : Investigated for potential applications in nanocomposites due to its compatibility with various substrates.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the use of DMAP as a key intermediate for synthesizing biaryl compounds through cross-coupling reactions. The research highlighted the compound's effectiveness in increasing yields and reducing reaction times compared to traditional methods.

Case Study 2: Photoinitiator Development

Research conducted on the photoinitiating properties of DMAP derivatives showed significant promise for use in UV-curable coatings. The findings indicated that these derivatives could enhance curing efficiency while maintaining desirable mechanical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylanilino)-1-(4-methylphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Compounds:

Compound Name Molecular Formula Substituents (Aromatic Rings) Reported Activity/Applications Source(s)
3-(3,4-Dimethylanilino)-1-(4-methylphenyl)-1-propanone C₁₈H₂₁NO 3,4-Dimethylanilino; 4-methylphenyl Limited data; presumed CNS activity
3-[(4-Chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone C₁₆H₁₆ClNO₂ 4-Chloroanilino; 4-methoxyphenyl Unspecified; structural similarity to antidepressant intermediates
1-(4-Methoxyphenyl)-2,3-di(morpholin-4-yl)-3-phenylpropan-1-one C₂₅H₃₀N₂O₄ 4-Methoxyphenyl; morpholine groups Potential kinase inhibition (hypothetical)
3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-1-propanone C₁₈H₁₈NO₄ Benzodioxin-amino; 4-methoxyphenyl No direct activity reported; used in synthetic chemistry

Analysis :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methylphenyl group in the target compound (electron-donating) contrasts with the 4-methoxyphenyl group in and , which enhances solubility via polarity.
  • Bioactivity Correlations : Compounds with morpholine substituents (e.g., ) often exhibit improved pharmacokinetic profiles due to increased hydrogen-bonding capacity, whereas chloro-substituted analogs (e.g., ) may display altered receptor binding affinities.

Analogues with Heterocyclic Modifications

Key Compounds:

Compound Name Molecular Formula Heterocycle/Modification Reported Activity Source(s)
3-[(3,4-Dimethylphenyl)amino]-1-(2-thienyl)-1-propanone C₁₅H₁₇NOS Thiophene (2-thienyl) Unreported; structural novelty
3-((4-Chlorophenyl)thio)-1-(4-methoxyphenyl)-3-(4-(methylthio)phenyl)propan-1-one C₂₄H₂₂ClO₂S₂ Sulfur-containing groups (thioethers) Synthetic intermediate; no bioactivity
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)propanamide C₁₈H₁₆N₂O₄ Isoindole-1,3-dione Potential enzyme inhibition (speculative)

Analysis :

  • Thiophene vs.
  • Sulfur Modifications : Sulfur atoms in may confer redox activity or toxicity, as seen in other thioether-containing pharmaceuticals.

Pharmacologically Active Cathinone Derivatives

Key Compounds:

Compound Name Molecular Formula Substituents Pharmacological Activity Source(s)
Methedrone (1-(4-Methoxyphenyl)-2-(methylamino)-1-propanone) C₁₁H₁₅NO₂ 4-Methoxyphenyl; methylamino Serotonin-norepinephrine-dopamine reuptake inhibition
4-MEC (2-(Ethylamino)-1-(4-methylphenyl)-1-propanone) C₁₂H₁₇NO 4-Methylphenyl; ethylamino Stimulant; shorter duration than cathinone
3-MMC (2-(Methylamino)-1-(3-methylphenyl)-1-propanone) C₁₁H₁₅NO 3-Methylphenyl; methylamino Euphoriant; high abuse potential

Analysis :

  • Substituent Position: The 3,4-dimethylanilino group in the target compound may reduce CNS penetration compared to smaller substituents (e.g., methylamino in ).
  • Metabolism: N-Acetyltransferase 2 (NAT2) polymorphisms significantly influence the detoxification of methylamino-substituted cathinones like 3-MMC , suggesting similar metabolic challenges for the target compound.

Antimicrobial and Antitubercular Derivatives

Key Compounds:

Compound Name Molecular Formula Key Structural Feature Activity (MIC) Source(s)
3-(4-Chlorophenyl)-1-(4-methylphenyl)-3-(benzoselenadiazol-4-yl)-1-propanone C₂₃H₂₀ClNOSe Selenadiazole ring Antitubercular (MIC = 3.5 mM)
1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone C₁₉H₂₂O₅S Sulfonyl group Synthetic precursor; no reported bioactivity

Analysis :

  • Selenadiazole vs. Anilino: The selenadiazole-containing compound demonstrates potent antitubercular activity, highlighting the role of heterocyclic selenium in targeting Mycobacterium tuberculosis. In contrast, the target compound’s anilino group may prioritize CNS interactions over antimicrobial effects.

Biological Activity

3-(3,4-Dimethylanilino)-1-(4-methylphenyl)-1-propanone is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound is structurally related to a class of compounds known as chalcones, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H21NO\text{C}_{18}\text{H}_{21}\text{N}O

This indicates the presence of various functional groups that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for cancer cell proliferation and survival.
  • Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways that affect cell growth and apoptosis.
  • Antioxidant Activity : The presence of certain functional groups may confer antioxidant properties, protecting cells from oxidative stress.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against several cancer cell lines, showcasing IC50 values indicative of its potency. For instance:

Cell Line IC50 (μM)
MDA-MB-231 (Breast Cancer)5.51
A549 (Lung Cancer)2.10
HeLa (Cervical Cancer)1.65

These results suggest that the compound can effectively inhibit the growth of these cancer cells at low concentrations.

Antimicrobial Properties

In addition to its anticancer effects, this compound has been evaluated for its antimicrobial activity. Preliminary studies show that it possesses significant inhibitory effects against a range of bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be in the range of 4-8 μg/mL, indicating a potent antimicrobial effect.

Case Study 1: Antitumor Efficacy

In a controlled experiment involving xenograft models of breast cancer, administration of this compound resulted in a marked reduction in tumor size compared to control groups. The treatment led to a decrease in Ki-67 expression, a marker for cell proliferation.

Case Study 2: Mechanistic Insights

A mechanistic study revealed that the compound activates the SHP1 pathway, which is known to dephosphorylate key signaling molecules involved in cell survival and proliferation. This activation was shown to enhance apoptosis in cancer cells through the downregulation of STAT3 signaling.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(3,4-Dimethylanilino)-1-(4-methylphenyl)-1-propanone, and how can reaction conditions be optimized?

  • The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-methylpropiophenone with 3,4-dimethylaniline under acidic catalysis (e.g., HCl or Lewis acids like AlCl₃). Optimization includes adjusting reaction temperature (80–120°C), molar ratios (1:1.2 for amine:ketone), and catalyst loading. Reaction progress should be monitored via TLC, and purification achieved through recrystallization or column chromatography. Similar propanone derivatives highlight the importance of anhydrous conditions to minimize hydrolysis .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization of this compound?

  • 1H/13C NMR : Aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.0–2.5 ppm), and the carbonyl (C=O) carbon (δ ~200 ppm) are critical diagnostic signals.
  • IR Spectroscopy : The ketone C=O stretch (~1700 cm⁻¹) and N-H bending (if present, ~1600 cm⁻¹) confirm functional groups.
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (expected m/z ~295) and fragmentation patterns validate the molecular formula.
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally related chalcone derivatives .

Advanced Research Questions

Q. How can computational chemistry models predict the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p) basis set) can model frontier molecular orbitals (HOMO-LUMO), charge distribution, and dipole moments. Solvent effects should be incorporated using the Polarizable Continuum Model (PCM). For analogs like 3,4-difluorophenylpropanone, electron-withdrawing substituents reduce HOMO-LUMO gaps, enhancing electrophilic reactivity. Such models guide predictions of reaction sites for functionalization or biological activity .

Q. What experimental strategies resolve contradictions in reported bioactivity or physicochemical data across studies?

  • Discrepancies may arise from impurities, assay conditions (e.g., cell lines, solvent polarity), or measurement techniques. Mitigation strategies include:

  • Reproducibility protocols : Standardize solvent systems (e.g., DMSO concentration ≤1% in bioassays) and purity verification via HPLC (>95%).
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables.
  • Cohort studies : Test the compound alongside structurally related analogs (e.g., 4-methylpropiophenone derivatives) to isolate substituent effects .

Q. How can researchers analyze the stability and degradation pathways of this compound under varying storage conditions?

  • Accelerated stability studies : Expose the compound to elevated temperatures (40°C) and humidity (75% RH) for 6 months, monitoring degradation via HPLC.
  • Mechanistic insights : Propanone derivatives are prone to hydrolysis (C=O → COOH) under acidic/alkaline conditions or photodegradation.
  • Storage recommendations : Store in amber vials under inert gas (N₂/Ar) at –20°C. Related compounds show improved stability when lyophilized .

Methodological Resources

  • Synthetic Protocols : Refer to PubChem-derived procedures for analogous propanones, emphasizing catalyst selection and stoichiometry .
  • Computational Tools : Utilize Gaussian or ORCA software for DFT studies, validated against crystallographic data from chalcone derivatives .
  • Safety Guidelines : Follow SDS recommendations for handling aryl amines and ketones, including PPE (gloves, fume hood) and emergency protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dimethylanilino)-1-(4-methylphenyl)-1-propanone
Reactant of Route 2
Reactant of Route 2
3-(3,4-Dimethylanilino)-1-(4-methylphenyl)-1-propanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.